molecular formula C18H17N3OS2 B282634 N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea

カタログ番号 B282634
分子量: 355.5 g/mol
InChIキー: IAMDKEVNVYFBAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. ABT-594 is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to have analgesic effects in animal models.

作用機序

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea is a potent agonist of nAChRs, which are ion channels that are widely expressed in the nervous system. When N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea binds to nAChRs, it causes the channels to open, leading to the influx of positively charged ions such as calcium and sodium. This influx of ions leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and mood regulation.
Biochemical and Physiological Effects
N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has been shown to have potent analgesic effects in animal models. It has also been shown to reduce nicotine withdrawal symptoms, suggesting that it may be effective in helping people quit smoking. N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has been shown to have some side effects, including nausea and vomiting, but these effects are generally mild and transient.

実験室実験の利点と制限

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has several advantages for lab experiments. It is a highly potent and selective agonist of nAChRs, which makes it an ideal tool for studying the role of these receptors in pain modulation and other physiological processes. However, N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has some limitations as well. It is a synthetic compound that may not accurately reflect the effects of endogenous ligands, and it has some side effects that may limit its use in certain experiments.

将来の方向性

There are several future directions for research on N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea. One area of interest is the potential use of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea as a therapeutic agent for chronic pain. There is evidence to suggest that N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea may be effective in treating chronic pain in humans, and further research is needed to explore this potential. Another area of interest is the potential use of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea as a smoking cessation aid. There is evidence to suggest that N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea may reduce nicotine withdrawal symptoms, and further research is needed to explore this potential. Finally, further research is needed to explore the biochemical and physiological effects of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea, as well as its potential side effects and limitations.

合成法

The synthesis of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 4-methoxybenzyl chloride to form 4-(1,3-benzothiazol-2-ylmethoxy)aniline. This intermediate is then reacted with thiophosgene to form the corresponding thiourea. The final step involves the reaction of the thiourea with allyl bromide to form N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea.

科学的研究の応用

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has been extensively studied for its potential as a therapeutic agent. It has been shown to have analgesic effects in animal models, and there is evidence to suggest that it may be effective in treating chronic pain in humans. N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has also been studied for its potential as a smoking cessation aid, as it has been shown to reduce nicotine withdrawal symptoms in animal models.

特性

分子式

C18H17N3OS2

分子量

355.5 g/mol

IUPAC名

1-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-prop-2-enylthiourea

InChI

InChI=1S/C18H17N3OS2/c1-2-11-19-18(23)20-13-7-9-14(10-8-13)22-12-17-21-15-5-3-4-6-16(15)24-17/h2-10H,1,11-12H2,(H2,19,20,23)

InChIキー

IAMDKEVNVYFBAQ-UHFFFAOYSA-N

SMILES

C=CCNC(=S)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2

正規SMILES

C=CCNC(=S)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。